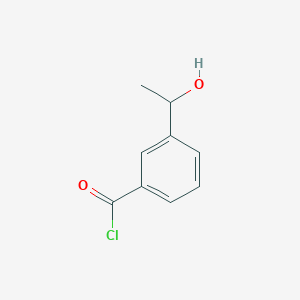
3-(1-Hydroxyethyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxyethyl)benzoyl chloride is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoyl chloride, featuring a hydroxyethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(1-Hydroxyethyl)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Another method involves the Friedel-Crafts acylation of ethylbenzene with phosgene, followed by hydrolysis to introduce the hydroxyethyl group. This method requires careful handling of phosgene due to its toxicity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxyethyl)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: The major product is 3-(1-carboxyethyl)benzoyl chloride.
Reduction: The major product is 3-(1-hydroxyethyl)benzyl alcohol.
Substitution: Depending on the nucleophile, products can include 3-(1-hydroxyethyl)benzamide or 3-(1-hydroxyethyl)benzoate esters.
Applications De Recherche Scientifique
3-(1-Hydroxyethyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a building block for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxyethyl)benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The chloride group is a good leaving group, facilitating substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl chloride: Lacks the hydroxyethyl group, making it less reactive in certain substitution reactions.
3-(1-Hydroxyethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a chloride group.
3-(1-Hydroxyethyl)benzyl alcohol: Contains an alcohol group instead of a chloride group.
Uniqueness
3-(1-Hydroxyethyl)benzoyl chloride is unique due to the presence of both a hydroxyethyl group and a chloride group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
220769-84-6 |
|---|---|
Formule moléculaire |
C9H9ClO2 |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
3-(1-hydroxyethyl)benzoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)7-3-2-4-8(5-7)9(10)12/h2-6,11H,1H3 |
Clé InChI |
CRVYIGBIYONYQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


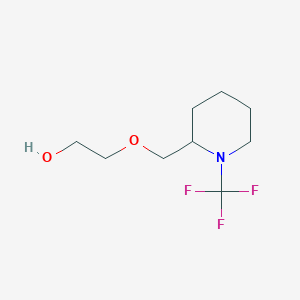
![1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B13960222.png)

![Naphtho[2,3-D]thiazol-2-amine](/img/structure/B13960234.png)
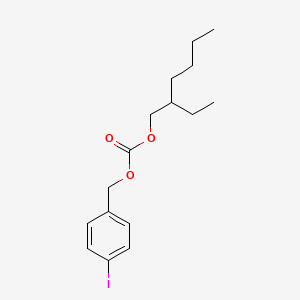
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate](/img/structure/B13960242.png)
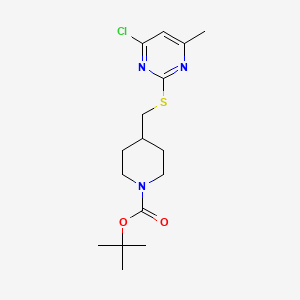
![2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine](/img/structure/B13960269.png)
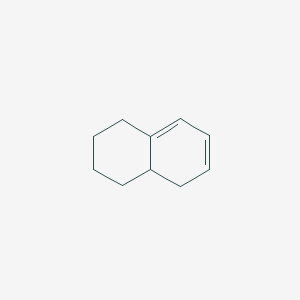
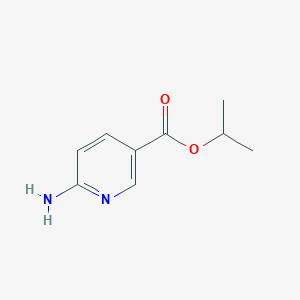

![cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13960306.png)
![1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B13960318.png)

